molecular formula C13H24O3 B1585784 Glycidyl neodecanoate CAS No. 26761-45-5

Glycidyl neodecanoate

Cat. No. B1585784
CAS RN: 26761-45-5
M. Wt: 228.33 g/mol
InChI Key: QQWAKSKPSOFJFF-UHFFFAOYSA-N
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Description

Glycidyl neodecanoate, also known as Cardura E10, is a synthetic saturated monocarboxylic acid mixture of highly branched isomers . It is a clear yellow liquid with the molecular formula C13H24O3 . It is produced by the reaction of neodecanoic acid with epichlorohydrin in the presence of base .


Synthesis Analysis

Glycidyl neodecanoate is synthesized through the reaction of glycidol and neodecanoyl chloride, forming an ester . There are also continuous synthesis methods involving two-stage processes .


Molecular Structure Analysis

The molecular structure of Glycidyl neodecanoate is characterized by a reactive epoxy group and a hydrophobic and highly branched tertiary-substituted a-carbon structure . The structure may be represented as both R1 and R2 being alkyl with a total of 7 carbon atoms .


Chemical Reactions Analysis

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . Post-polymerisation modification of poly(glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a variety of functionalities onto the reactive scaffold .


Physical And Chemical Properties Analysis

Glycidyl neodecanoate has a density of 0.966g/mL at 25°C, a boiling point of 310.14°C, a flash point of 113°C, and a refractive index of n20/D 1.444 . It is insoluble in water .

Scientific Research Applications

Green Material for Environmentally Friendly Coatings

  • Application : Glycidyl neodecanoate is synthesized through the acidolysis reaction of epichlorohydrin (ECH) with neodecanoic acid, primarily for use in environmentally friendly coatings. A green catalyst, tetramethylammonium neodecanoate (TMAN), has been developed for this process. This method reduces side products and reaction time, enhancing the effective utilization of ECH and yield of glycidyl neodecanoate (Yan et al., 2020).

High Solid Coatings in Polymers and Resins

  • Application : Glycidyl neodecanoate plays a significant role in the production of polymers, resins, and coatings. It's used as an intermediate for the production of alkyds and acrylics and as a reactive diluent for epoxy resins. Its derivatives, like the glycidyl esters, are also extensively utilized in various applications, including electrical and electronic applications, metal-working fluids, and as adhesion promoters (Keenan & Krevalis, 2000).

Improvement of Epoxy Resin Properties

  • Application : Glycidyl neodecanoate has been used to modify epoxy resins, enhancing their mechanical properties, adhesion properties, and morphology. This modification results in superior impact strength and fracture energy compared to conventional epoxy resins, offering potential benefits in various industrial and manufacturing applications (Hsia et al., 1994).

Coating Films and Electrochemical Properties

  • Application : When used in UV-curing resin modifications, glycidyl neodecanoate can enhance the electrochemical properties of the coating films. It contributes to the stability and efficiency of these films, making them suitable for various industrial uses, particularly where durability and longevity of coating materials are crucial (Rastegar et al., 2015).

Nanocomposite Coatings and Hydrophobic Modifications

  • Application : Glycidyl neodecanoate's modification of nanocomposite coatings creates hydrophobic surfaces. This application is significant in enhancing the resistance of materials to moisture and chemicals, which is crucial in various industrial and engineering applications, such as in the production of specialized coatings and protective materials (Jonsson et al., 2009).

Safety And Hazards

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . It is considered to have extreme potency at 0.05% and is considered to have genotoxic and carcinogenic potential . Contact with skin and eyes may cause irritation .

properties

IUPAC Name

oxiran-2-ylmethyl 2,2-dimethyloctanoate
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InChI

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3
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InChI Key

QQWAKSKPSOFJFF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)(C)C(=O)OCC1CO1
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Molecular Formula

C13H24O3
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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DSSTOX Substance ID

DTXSID20275056
Record name Glycidyl 2,2-dimethyloctanoate
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Molecular Weight

228.33 g/mol
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Physical Description

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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Record name Neodecanoic acid, 2-oxiranylmethyl ester
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
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Flash Point

265 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.97 (NTP, 1992) - Less dense than water; will float
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Vapor Density

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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Product Name

Glycidyl neodecanoate

CAS RN

26761-45-5, 52636-92-7
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
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Record name Cardura E 10
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Record name Neodecanoic acid, 2-oxiranylmethyl ester
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Record name Glycidyl 2,2-dimethyloctanoate
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Record name GLYCIDYL NEODECANOATE
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Synthesis routes and methods

Procedure details

593 parts of triethylene glycol, 206 parts of diethylene glycol, 305 parts of phthalic anhydride, 490 parts of 3-methyltetrahydrophthalic anhydride and 0.158 parts of toluhydroquinone were placed in a 2 liter flask containing four openings equipped with a thermometer, stirrer, inert gas introduction opening, and reflux condenser, respectively. The mixture was heated to 205° C. under a nitrogen atmosphere and allowed to react for 15 hours; upon reaching a solid acid value of 15, the mixture was cooled to 120° C. followed by addition of 87 parts of maleic anhydride. The temperature was then raised to 190° C. and allowed to react for 5 hours until reaching a solid acid value of 24, at which point it was cooled to 160° C. After 148 parts of CARDURA E-10 (an epoxy compound produced by Shell Chemicals Co., Ltd.) were added and allowed to react for 3 hours at 130° C., 1078 parts of dipropylene glycol monomethylether methacrylate were then added to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 1.1 and a Gardner viscosity of S-T. 80 parts of the resin of Example 10 were then added to 20 parts of the above resin to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 2.9 and a Gardner viscosity of P-Q. The resultant resin composition was then placed through the same evaluation tests as in Example 7, and the results are shown in Table 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
Z Yan, Y Hu, C Du, J Deng, K Wang, G Luo - Journal of Catalysis, 2020 - Elsevier
… We choose the synthesis of glycidyl neodecanoate (EPDA) as a target reaction, which is an environmentally friendly material for preparations of high-solid resins and aqueous …
Number of citations: 10 www.sciencedirect.com
VG Kurbatov, TA Pugacheva, GV Malkov… - Russian Journal of …, 2020 - Springer
… 3) glycidyl neodecanoate; (b) coatings containing the epoxy oligomer based on 4,4′-isopropylidenediphenol, glycidyl neodecanoate, … ether, and (3) glycidyl neodecanoate; (d) coatings …
Number of citations: 1 link.springer.com
SA Baghban, M Ebrahimi, M Khorasani - Polymer Testing, 2022 - Elsevier
… The effect of chemical structure, content, and addition step of VCAs (ie glycidyl neodecanoate, … that the AESO diluted by acrylated glycidyl neodecanoate can be considered a promising …
Number of citations: 5 www.sciencedirect.com
D Vanaken, D Heymans, F Feng, N Havaux - polymerspaintcolourjournal.com
… This paper introduces two methods to produce high-performance solvent-free waterborne acrylic polyols using either glycidyl neodecanoate or its acrylated adduct. The performance …
Z Yan, J Deng, Y Chen, G Luo - Industrial & Engineering …, 2020 - ACS Publications
2,3-Epoxypropyl neodecanoate (EPDA) is an important synthon of eco-friendly coatings, and its preparation methods and the relevant reaction mechanisms remain to be further studied. …
Number of citations: 8 pubs.acs.org
Z Yan, C Du, G Luo, J Deng - Reaction Chemistry & Engineering, 2021 - pubs.rsc.org
Glycidyl esters are synthesized through the epoxide ring-opening reactions, and the reaction efficiency must be greatly improved for green and efficient production. In this work, the …
Number of citations: 5 pubs.rsc.org
G Teng, FN Jones - Journal of applied polymer science, 1996 - Wiley Online Library
… acid and 1,g-hexanediol or 1,lO-decanediol have been chemically modified through end-grafting with succinic anhydride or trimellitic anhydride followed by glycidyl neodecanoate. The …
Number of citations: 3 onlinelibrary.wiley.com
S Rastegar, Z Ranjbar… - Corrosion Engineering …, 2015 - Taylor & Francis
… In the molecular approach a hydrophobic compound, glycidyl neodecanoate, was reacted with the resin and was fixed on the polymer backbone. In the nano-particular approach a nano…
Number of citations: 3 www.tandfonline.com
AE Mohammadloo, M Khorasani… - Materials Chemistry and …, 2023 - Elsevier
… Glycidyl neodecanoate was used as the key polyol monomer. The presence of polyester … (trimethylolpropane, adipic acid, glycidyl neodecanoate, and trimellitic anhydride monomers), …
Number of citations: 0 www.sciencedirect.com
G Jiliao, WEN Jian, LIU Binbin… - China Plastics …, 2019 - search.ebscohost.com
Polyamide 6 (PA6) was grafted with a monoepoxy compound, glycidyl neodecanoate (GND), through reactive extrusion. The molecular structure of grafted PA6 was characterized by …
Number of citations: 0 search.ebscohost.com

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